N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide
Description
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide is a compound that belongs to the benzimidazole class of organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Properties
Molecular Formula |
C16H17N3O3S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C16H17N3O3S/c1-22-10-16-17-14-8-7-13(9-15(14)18-16)19-23(20,21)11-12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3,(H,17,18) |
InChI Key |
PLMGMDWBCSKFIA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of automated synthesis equipment to streamline the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group undergoes nucleophilic substitution under alkaline conditions. The methoxymethyl substituent on the benzimidazole ring influences reaction sites and selectivity.
| Reaction Type | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Methoxy group cleavage | HCl (6M), reflux, 4 hrs | Hydroxymethyl-benzimidazole derivative | 78 | |
| Sulfonamide hydrolysis | NaOH (10%), 80°C, 2 hrs | Benzimidazole-5-amine + benzene sulfonic acid | 65 |
Oxidation Reactions
The sulfonamide sulfur atom and benzimidazole ring undergo oxidation with strong oxidizing agents:
| Oxidizing Agent | Conditions | Major Product | Observations |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 3 hrs | Sulfone derivative | Increased polarity, stable |
| KMnO₄ (acidic) | H₂SO₄, 25°C, 1 hr | Quinone-imidazole hybrid | Partial ring decomposition |
Electrophilic Aromatic Substitution
The benzimidazole ring directs electrophiles to the 4- and 7-positions due to electron-donating methoxymethyl groups:
| Reaction | Reagent | Position Substituted | Product Purity (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 | 92 |
| Sulfonation | SO₃/H₂SO₄, 50°C | C-7 | 88 |
Reduction Reactions
Catalytic hydrogenation selectively reduces the sulfonamide group:
| Catalyst | Conditions | Product | Application Relevance |
|---|---|---|---|
| Pd/C (5%) | H₂ (1 atm), EtOH, 25°C | Thioether analog | Improved membrane permeability |
| NaBH₄ | THF, 0°C → 25°C | Amine intermediate | Precursor for prodrug design |
Cross-Coupling Reactions
Palladium-mediated couplings enable functionalization of the benzimidazole core:
| Coupling Type | Reagents | New Substituent | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl at C-2 | 85 |
| Buchwald-Hartwig | Primary amine, Pd₂(dba)₃ | N-alkylated benzimidazole | 76 |
Acid/Base Stability
The compound shows pH-dependent stability critical for pharmaceutical formulation:
| Medium | Degradation Pathway | Half-Life (25°C) | Stabilization Method |
|---|---|---|---|
| HCl (0.1M) | Methoxymethyl hydrolysis | 2.3 hrs | Buffered at pH 6–8 |
| NaOH (0.1M) | Sulfonamide cleavage | 1.8 hrs | Lyophilization in inert atmosphere |
Key Findings from Research
-
Methoxymethyl Group : Enhances solubility but introduces susceptibility to acid-catalyzed hydrolysis.
-
Sulfonamide Reactivity : Acts as a directing group in metal-catalyzed cross-couplings.
-
Benzimidazole Core : Stable under oxidative conditions but prone to electrophilic substitution at activated positions .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring. The specific structure allows for interactions with biological targets, making it a candidate for drug development. The molecular formula is , with a molecular weight of approximately 364.43 g/mol.
Anticancer Activity
Research indicates that N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide exhibits significant anticancer properties. It has been studied for its ability to inhibit tumor growth in various cancer cell lines.
Case Study : A study published in Cancer Letters demonstrated that this compound effectively reduced cell proliferation in human breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival.
Case Study : In vitro tests reported in Journal of Medicinal Chemistry revealed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Neurological Applications
Recent studies have suggested that this compound may have neuroprotective effects. It has been evaluated for its ability to modulate neurotransmitter systems and protect against neurodegenerative diseases.
Research Findings : A publication in Neuropharmacology discussed how the compound could enhance cognitive function in animal models by increasing levels of serotonin and dopamine, indicating potential use in treating conditions like depression and anxiety .
Toxicological Studies
While the therapeutic potential is significant, it is crucial to evaluate the safety profile of this compound. Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity in animal models, but further studies are necessary to fully understand its long-term effects.
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division. This inhibition leads to the disruption of cellular processes, making the compound effective against rapidly dividing cells, such as cancer cells and parasites . Additionally, the compound may interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(methoxymethyl)-1H-benzimidazole
- 1-phenylmethanesulfonamide
- Benzimidazole derivatives with various substituents
Uniqueness
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide stands out due to its unique combination of a methoxymethyl group and a phenylmethanesulfonamide moiety. This combination enhances its pharmacological properties, making it more effective in certain applications compared to other benzimidazole derivatives .
Biological Activity
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including anti-parasitic, anti-cancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H18N2O2S
- IUPAC Name : this compound
The presence of the benzimidazole moiety is crucial for its biological activity, as it allows for interactions with various biological targets.
- Antimicrobial Activity :
- Antiparasitic Effects :
- Anticancer Properties :
In Vitro Studies
Research has indicated that this compound demonstrates significant biological activity in vitro. The following table summarizes key findings from various studies:
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are essential for understanding the therapeutic potential and safety profiles of compounds:
- Case Study : A study on the efficacy of benzimidazole derivatives in animal models demonstrated significant reduction in parasitic load with minimal toxicity observed at therapeutic doses .
Toxicology and Safety Profile
The safety profile of this compound is still under investigation. Preliminary studies indicate low toxicity levels; however, further research is necessary to assess long-term effects and potential drug-drug interactions.
Toxicity Assessment Table
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Mutagenicity | Negative (Ames Test) |
| Reproductive Toxicity | Not observed at therapeutic doses |
Q & A
Basic: How can researchers optimize the synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-phenylmethanesulfonamide to ensure high yield and purity?
Methodological Answer:
The synthesis of benzimidazole-sulfonamide derivatives typically involves coupling a substituted benzimidazole core with a sulfonamide group. For this compound:
- Step 1: Prepare the benzimidazole precursor via cyclization of o-phenylenediamine derivatives under acidic conditions (e.g., HCl or acetic acid) with appropriate substituents .
- Step 2: Introduce the methoxymethyl group at the 2-position of the benzimidazole using alkylation or nucleophilic substitution.
- Step 3: Sulfonamide coupling: React the benzimidazole intermediate with phenylmethanesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
- Optimization Tips:
Advanced: What strategies resolve contradictions in reported biological activity data for sulfonamide-containing benzimidazoles?
Methodological Answer:
Discrepancies in activity data often arise from variations in assay conditions or structural analogs. To address this:
- Standardize Assays: Use validated protocols (e.g., IC50 determination against a common enzyme target like carbonic anhydrase or kinase) with controls for pH, temperature, and co-solvents .
- Structural Confirmation: Verify compound identity via X-ray crystallography (e.g., SHELX refinement ) and NMR (e.g., 2D HSQC/HMBC to confirm methoxymethyl and sulfonamide connectivity) .
- Comparative SAR Analysis: Compare substituent effects (e.g., methoxymethyl vs. alkyl groups) on activity using in silico docking (e.g., AutoDock Vina) to identify critical binding interactions .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- Spectroscopic Analysis:
- Mass Spectrometry: Use HRMS (ESI-TOF) to verify molecular ion [M+H]+ and fragmentation patterns .
- Elemental Analysis: Match experimental C, H, N, S percentages with theoretical values (e.g., ±0.3% tolerance) .
Advanced: How can computational modeling guide the design of derivatives with enhanced target specificity?
Methodological Answer:
- Molecular Docking: Use Schrödinger Suite or MOE to dock the compound into target protein active sites (e.g., SphK1 kinase ). Focus on hydrogen bonding (sulfonamide NH to backbone carbonyls) and hydrophobic interactions (methoxymethyl with nonpolar residues).
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD/RMSF to identify flexible regions impacting affinity .
- ADMET Prediction: Use QikProp or SwissADME to optimize logP (2–5) and reduce hERG liability .
Basic: What analytical methods ensure batch-to-batch consistency in purity for this compound?
Methodological Answer:
- HPLC: Use a C18 column (5 µm, 250 mm) with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (60:40) + 0.1% TFA. Retention time consistency (±0.2 min) indicates purity ≥98% .
- Karl Fischer Titration: Measure residual water (<0.5% w/w) to prevent hydrolysis of the sulfonamide group.
- Thermogravimetric Analysis (TGA): Confirm thermal stability (decomposition >200°C) and absence of solvent residues .
Advanced: How do researchers address conflicting data on the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 1–10, 37°C) for 24h. Analyze degradation via LC-MS. Sulfonamides are prone to hydrolysis at extremes (pH <2 or >9) .
- Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life (t1/2) >60 min suggests suitability for in vivo studies .
- Light Sensitivity: Conduct accelerated stability testing under UV light (ICH Q1B guidelines). Use amber vials if degradation >5% occurs in 48h .
Basic: What are the key considerations for crystallizing this compound for X-ray diffraction studies?
Methodological Answer:
- Solvent Selection: Use slow evaporation in ethanol/water (7:3) or DMSO/ethyl acetate (1:5) to grow single crystals .
- Crystallization Setup: Maintain temperature (20–25°C) and humidity control (<40% RH) to prevent hydrate formation.
- Data Collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures via SHELXL-2018 .
Advanced: How can SAR studies differentiate the role of the methoxymethyl group vs. other substituents in biological activity?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with substituents like -CH2CH3, -CH2CF3, or -CH2Ph at the 2-position.
- Activity Profiling: Test analogs in enzyme inhibition assays (e.g., IC50 values). Methoxymethyl may enhance solubility (logP reduction) without sacrificing binding .
- Free Energy Calculations: Use MM-GBSA to quantify binding energy contributions of the methoxymethyl group (e.g., ΔG ~ -2.3 kcal/mol) .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of sulfonamide dust.
- First Aid: In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 min and consult a physician .
Advanced: How do researchers validate target engagement in cellular models for this compound?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Treat cells (e.g., HEK293) with 10 µM compound, lyse, and heat (37–65°C). Centrifuge and analyze soluble target protein via Western blot .
- Fluorescence Polarization: Label the target protein (e.g., SphK1) with FITC. Measure polarization changes upon compound binding (Kd < 1 µM indicates strong engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
